molecular formula C17H13FN2OS B2653254 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034307-47-4

2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No. B2653254
CAS RN: 2034307-47-4
M. Wt: 312.36
InChI Key: SRMRMEAYABVIDZ-UHFFFAOYSA-N
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Description

“2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide” is a complex organic compound. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives, like the one , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives have anti-inflammatory and analgesic activities. Notably:

Anti-Fibrosis Activity

Screening results indicate that some derivatives of this compound exhibit better anti-fibrosis activity than existing drugs like Pirfenidone .

Potential Tuberculosis Treatment

Several indole derivatives have shown promise against tuberculosis. Notable examples include:

These compounds exhibited four times higher activity than the standard drug PZA (pyrazinamide) .

Targeting Protein Kinases

Indole derivatives can serve as protein kinase inhibitors. Their pyridine cores interact with specific amino acids in the active sites of kinases, making them potential candidates for drug development .

Other Biological Activities

Indole derivatives have also been explored for their antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties .

properties

IUPAC Name

2-fluoro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-15-4-2-1-3-14(15)17(21)20-10-12-5-7-19-16(9-12)13-6-8-22-11-13/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMRMEAYABVIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

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